2-(Carboxycarbonyl)benzoic acid
Overview
Description
2-(Carboxycarbonyl)benzoic acid, also known as phthalonic acid, is an organic compound with the molecular formula C9H6O5. It is a derivative of benzoic acid and contains both carboxyl and carbonyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Carboxycarbonyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of phthalic anhydride using potassium permanganate in an alkaline medium. The reaction proceeds as follows:
C8H4O3+2KMnO4+2H2O→C9H6O5+2MnO2+2KOH
Another method involves the hydrolysis of 2-(carboxyphenyl)glyoxylic acid under acidic conditions. The reaction is typically carried out using hydrochloric acid as the catalyst .
Industrial Production Methods
Industrial production of this compound often involves the large-scale oxidation of phthalic anhydride using oxidizing agents such as potassium permanganate or nitric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(Carboxycarbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein studies.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Carboxycarbonyl)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as protein-tyrosine phosphatase 1B, by binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with a single carboxyl group.
Phthalic acid: Contains two carboxyl groups on adjacent carbon atoms of the benzene ring.
2-(Carboxyphenyl)glyoxylic acid: A precursor in the synthesis of 2-(Carboxycarbonyl)benzoic acid
Uniqueness
This compound is unique due to its combination of carboxyl and carbonyl functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as an enzyme inhibitor further highlight its significance in scientific research and industrial applications .
Properties
IUPAC Name |
2-oxalobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLOMAIEONDOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200776 | |
Record name | Phthalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528-46-1 | |
Record name | Phthalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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